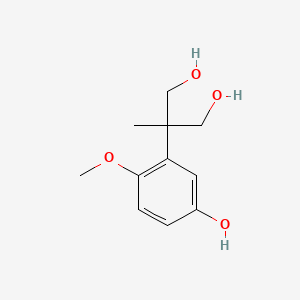
1,2-Bis-isodecyl-4-isotridecyl Trimellitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis-isodecyl-4-isotridecyl Trimellitate is a complex organic compound with the molecular formula C42H74O6 and a molecular weight of 675.03 g/mol. This compound is known for its unique chemical structure and properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis-isodecyl-4-isotridecyl Trimellitate is synthesized through a multi-step chemical reaction involving trimellitic anhydride chloride and various alkylating agents. The reaction typically requires controlled conditions, including specific temperatures and catalysts, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous processing techniques. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis-isodecyl-4-isotridecyl Trimellitate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents, reducing agents, and alkylating agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products have their own unique properties and applications.
Scientific Research Applications
1,2-Bis-isodecyl-4-isotridecyl Trimellitate finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is explored for its potential therapeutic properties. In industry, it is utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1,2-Bis-isodecyl-4-isotridecyl Trimellitate exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
1,2-Bis-isodecyl-4-isotridecyl Trimellitate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include other trimellitates and related esters. These compounds share structural similarities but differ in their functional groups and properties, leading to distinct applications and behaviors.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C42H74O6 |
|---|---|
Molecular Weight |
675.0 g/mol |
IUPAC Name |
4-O-(11-methyldodecyl) 1-O,2-O-bis(8-methylnonyl) cyclohexa-3,5-diene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C42H74O6/c1-34(2)25-19-13-9-7-8-10-16-22-30-46-40(43)37-28-29-38(41(44)47-31-23-17-11-14-20-26-35(3)4)39(33-37)42(45)48-32-24-18-12-15-21-27-36(5)6/h28-29,33-36,38-39H,7-27,30-32H2,1-6H3 |
InChI Key |
OGZULTSQOUHCHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)C1=CC(C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone](/img/structure/B15351658.png)
![dibenzyl [(1S,2S,4S,5S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate](/img/structure/B15351661.png)










![2-{[(6-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B15351741.png)
